molecular formula C23H22N2O2S B2954723 N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034299-40-4

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2954723
CAS No.: 2034299-40-4
M. Wt: 390.5
InChI Key: MINKDTKWRWTIIE-UHFFFAOYSA-N
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Description

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a benzhydryl group, a tetrahydrothiophen-3-yl ether linkage, and a nicotinamide moiety

Scientific Research Applications

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrothiophen-3-yl Ether: This step involves the reaction of tetrahydrothiophene with an appropriate halogenated compound under basic conditions to form the tetrahydrothiophen-3-yl ether.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

    Coupling with Nicotinamide: The final step involves coupling the benzhydryl-tetrahydrothiophen-3-yl ether with nicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl or tetrahydrothiophen-3-yl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Comparison with Similar Compounds

  • N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Comparison: N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrothiophen-3-yl ether linkage, which imparts distinct chemical and biological properties compared to its analogs with tetrahydrofuran or chloro substituents. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-benzhydryl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-23(19-11-12-21(24-15-19)27-20-13-14-28-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKDTKWRWTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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